5-Fluoro-2-hydroxybenzohydrazide
Description
Context and Significance within Medicinal Chemistry Scaffolds
The 5-fluoro-2-hydroxybenzohydrazide structure is a significant scaffold in medicinal chemistry. The hydrazide group is a key structural feature in many pharmacologically active compounds. The development of novel compounds with antimycobacterial activity has been a focus of research, with derivatives of p-hydroxybenzohydrazide showing promise. researchgate.net
The core structure of 5-fluoro-2-hydroxybenzohydrazide, with its aromatic ring, hydroxyl group, and hydrazide moiety, provides a versatile platform for the synthesis of a wide range of derivatives. The fluorine atom at the 5-position can enhance the molecule's metabolic stability and binding affinity.
Role as a Key Synthetic Intermediate and Ligand Precursor
5-Fluoro-2-hydroxybenzohydrazide serves as a crucial starting material for synthesizing more complex molecules, including Schiff bases. nih.govijsr.net Schiff bases are formed through the condensation of a primary amine with a carbonyl compound and are known for their broad range of biological activities. nih.gov The hydrazide moiety of 5-fluoro-2-hydroxybenzohydrazide can react with aldehydes or ketones to form these Schiff bases. nih.govijsr.netnih.gov
Furthermore, 5-fluoro-2-hydroxybenzohydrazide and its derivatives can act as ligands, forming stable complexes with various metal ions. ijsr.net The coordination chemistry of these metal complexes is an active area of research due to their potential applications in various fields, including catalysis and materials science. ijsr.net The ability of the hydrazide group to exist in both keto and enol forms allows for different modes of coordination with metal ions. nih.gov
The synthesis of Schiff base metal complexes often involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. nih.govmdpi.com The resulting complexes are typically colored solids with low solubility in common organic solvents. mdpi.com
Table 1: Research Findings on 5-Fluoro-2-hydroxybenzohydrazide Derivatives
| Derivative Type | Key Findings | Potential Applications |
|---|---|---|
| Schiff Bases | Exhibit a range of biological activities. mdpi.com | Antimicrobial agents. mdpi.com |
| Metal Complexes | Form stable complexes with various metal ions. ijsr.net | Catalysis, materials science. ijsr.net |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 5-Fluoro-2-hydroxybenzohydrazide |
| 2-hydroxybenzohydrazide (B147611) |
| 5-fluoro-2-oxindole |
| p-hydroxybenzohydrazide |
| Sunitinib |
| 5-chlorosalicylaldehyde |
| 4-hydroxybenzohydrazide |
| N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide |
| 1-(2-hydroxy-5-methylphenyl) ethan-1-one |
| Benzohydrazide (B10538) |
| N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide |
| Isoniazid |
| N-[(5-fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide |
Properties
Molecular Formula |
C7H7FN2O2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
5-fluoro-2-hydroxybenzohydrazide |
InChI |
InChI=1S/C7H7FN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) |
InChI Key |
GORJMUSDJKVSBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NN)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 2 Hydroxybenzohydrazide and Its Derivatives
Established Condensation and Preparation Pathways
The primary and most established method for preparing 5-Fluoro-2-hydroxybenzohydrazide involves the condensation reaction between a 5-fluorosalicylate ester and hydrazine (B178648) hydrate. This nucleophilic acyl substitution reaction is a fundamental pathway for the formation of hydrazides.
The general synthesis commences with a suitable starting material, such as 5-fluorosalicylic acid, which is first esterified to produce an ester like methyl 5-fluorosalicylate. This ester then serves as the direct precursor for the target hydrazide. The reaction involves the direct treatment of the ester with hydrazine hydrate, often in an alcoholic solvent like ethanol (B145695). Heating the mixture under reflux for several hours is a common practice to drive the reaction to completion. For instance, the synthesis of various benzohydrazides from their corresponding methyl or ethyl esters has been reported to require approximately 6 hours of refluxing, with yields ranging from 40% to 67%. mdpi.com
The reaction mechanism proceeds via the nucleophilic attack of the amino group of hydrazine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (methanol or ethanol, depending on the starting ester) to yield the final 5-Fluoro-2-hydroxybenzohydrazide product. The purity of the resulting solid is typically enhanced through recrystallization from a suitable solvent, such as ethanol. mdpi.com
Alternative precursors for the synthesis can include 5-fluoro-2-hydroxybenzonitrile, which would require hydrolysis to the corresponding carboxylic acid before being converted to the hydrazide, or 5-fluorosalicylaldehyde, which would need to be oxidized to the carboxylic acid first. google.com
Advanced Synthetic Approaches
To overcome the limitations of conventional heating methods, such as long reaction times and potential for side-product formation, advanced synthetic techniques have been applied to the synthesis of benzohydrazide (B10538) derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of 2-hydroxybenzohydrazide (B147611) and its derivatives, microwave irradiation offers significant advantages over conventional heating. fip.orgbohrium.comresearchgate.net This method drastically reduces reaction times from hours to mere minutes and can improve product yields. mdpi.com
For example, the hydrazinolysis of methyl salicylate (B1505791) to form salicylhydrazide (a close analogue of the title compound) was completed in just three minutes under microwave irradiation (360 W), affording a respectable yield of 61.1%. mdpi.com Another study on the synthesis of various 2-hydroxybenzohydrazide derivatives reported achieving yields between 68% and 81% with microwave irradiation powers of 160-320 Watts for 2 to 8 minutes. fip.orgresearchgate.netresearchgate.net The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional oil baths. fip.org
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | ~6 hours | 40-67% | mdpi.com |
| Microwave-Assisted | 3 minutes | 61.1% | mdpi.com |
| Microwave-Assisted | 2-8 minutes | 68-81% | fip.orgresearchgate.netresearchgate.net |
The use of ultrasound in chemical synthesis, known as sonochemistry, provides mechanical energy that can enhance reaction rates and yields. This technique has been successfully applied to the synthesis of hydrazone derivatives, such as 2-Hydroxy-N′-((thiophene-2-yl)methylene)-benzohydrazide. biointerfaceresearch.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can accelerate chemical transformations. nih.gov
Derivatization Strategies and Scaffold Modifications
The 5-Fluoro-2-hydroxybenzohydrazide scaffold is a versatile building block for creating a wide array of more complex molecules through various derivatization strategies.
A primary derivatization pathway for hydrazides is the formation of Schiff bases (or hydrazones) through condensation with aldehydes or ketones. nih.gov The reaction of 2-hydroxybenzohydrazide analogues with various aromatic aldehydes, such as benzaldehyde, 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and furan-2-carbaldehyde, has been well-documented. fip.orgnih.gov
The synthesis typically involves refluxing an equimolar mixture of the hydrazide and the carbonyl compound in a solvent like ethanol. nih.gov The reaction is often catalyzed by a few drops of an acid, such as glacial acetic acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide. nih.govyoutube.comresearchgate.net The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond characteristic of a Schiff base. youtube.com
| Hydrazide Analogue | Aldehyde | Resulting Schiff Base | Reference |
| 2-Hydroxybenzohydrazide | Benzaldehyde | N'-Benzylidene-2-hydroxybenzohydrazide | fip.org |
| 2-Hydroxybenzohydrazide | 2-Methoxybenzaldehyde | N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | fip.org |
| 2-Hydroxybenzohydrazide | 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | fip.org |
| 2-Hydroxybenzohydrazide | Furan-2-carbaldehyde | N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide | nih.gov |
The hydrazide functional group is a key synthon for constructing various five- and six-membered heterocyclic rings, which are prevalent in medicinal chemistry. nih.gov
Thiazole (B1198619) Derivatives: The 5-Fluoro-2-hydroxybenzohydrazide can be converted into the corresponding thiosemicarbazone by reacting it with a source of thiocyanate. This intermediate can then undergo cyclization with α-haloketones, such as 2-bromo-4-fluoroacetophenone, in what is known as the Hantzsch thiazole synthesis, to yield hydrazinylthiazole derivatives. nih.govnih.gov This reaction is typically carried out by refluxing the reactants in ethanol. nih.gov
Oxadiazole Derivatives: A common and direct route to 1,3,4-oxadiazoles involves the cyclodehydration of N-acylhydrazones or the direct cyclization of a hydrazide with a carboxylic acid or its derivative. nih.govnih.gov For instance, reacting 5-Fluoro-2-hydroxybenzohydrazide with a substituted carboxylic acid in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃) at elevated temperatures leads to the formation of a 2,5-disubstituted-1,3,4-oxadiazole ring. nih.govnih.gov
Pyrimidine (B1678525) Derivatives: While the direct integration is less common, the hydrazide moiety can be transformed into other functional groups that serve as precursors for pyrimidine synthesis. For example, the hydrazide can be part of a more complex intermediate that undergoes cyclocondensation. A general method for pyrimidine synthesis involves the reaction of a chalcone-type intermediate with guanidine (B92328) hydrochloride in the presence of a base. nih.govorientjchem.orgresearchgate.net The 5-fluoro-2-hydroxyphenyl moiety can be incorporated into the chalcone (B49325) structure, allowing for the eventual formation of a pyrimidine ring bearing this substituent.
Phosphoramidate (B1195095) Conjugations
The conjugation of phosphoramidate moieties to phenolic compounds is a significant strategy in medicinal chemistry, often employed to create prodrugs with improved bioavailability. researchgate.net While direct synthesis of phosphoramidate conjugates of 5-Fluoro-2-hydroxybenzohydrazide is not extensively detailed in readily available literature, established methods for phosphorylating phenolic hydroxyl groups can be applied.
One prominent method is the ProTide technology, which involves the late-stage synthesis of aryloxy triester phosphoramidate prodrugs. This approach is particularly advantageous as it allows for the selective phosphorylation of a phenolic hydroxyl group even in the presence of other nucleophilic functional groups like amines and alcohols. researchgate.net The synthesis can be achieved through an ester exchange mechanism, providing a mild and convenient route to the desired phosphoramidate conjugate in high yields. researchgate.net The rate of intracellular release of the parent phenolic drug can be fine-tuned by modifying the amino acid residue within the phosphoramidate moiety. researchgate.net
A more general and widely used approach for creating phosphoramidate bonds involves the reaction of a nucleophile (such as the phenolic hydroxyl of 5-Fluoro-2-hydroxybenzohydrazide) with a suitable phosphoramidate precursor. A common class of precursors is phosphorochloridates. nih.gov The synthesis of these phosphorochloridates can be achieved by reacting an appropriate amino ester hydrochloride salt with a dichlorophosphate (B8581778) in the presence of a base like anhydrous triethylamine (B128534) at low temperatures. nih.gov The resulting phosphorochloridate can then be reacted with the hydroxyl group of the target molecule to form the phosphoramidate conjugate. nih.gov
Several synthetic routes to the core phosphoramidate structure exist, including oxidative cross-coupling reactions and methods based on the Staudinger reaction. nih.govfu-berlin.de Iodine-mediated dehydrogenative cross-coupling of a dialkyl H-phosphonate with an amine represents one such oxidative method. nih.gov These varied methodologies provide a robust toolbox for the potential synthesis of phosphoramidate derivatives of 5-Fluoro-2-hydroxybenzohydrazide, targeting its phenolic hydroxyl group for conjugation.
Other Structural Elaborations
The chemical structure of 5-Fluoro-2-hydroxybenzohydrazide offers multiple sites for structural modification, primarily at the hydrazide functional group. The most common structural elaboration involves the condensation of the terminal amine of the hydrazide with various aldehydes or ketones to form N-acylhydrazone derivatives.
This reaction, typically carried out in a solvent like ethanol and sometimes catalyzed by a small amount of acid, results in the formation of a Schiff base (C=N bond). researchgate.net This N-acylhydrazone framework is recognized as a "privileged subunit" in drug design due to its synthetic accessibility and the wide range of biological activities its derivatives possess. researchgate.net The synthesis generally proceeds with high yields (75-94% for some analogues) and is a straightforward method for creating a diverse library of derivatives from 5-Fluoro-2-hydroxybenzohydrazide by varying the aldehyde reactant. researchgate.net
| Reactant | Derivative Class | Reaction Type | General Conditions |
| Substituted Aldehydes (Ar-CHO) | N'-Acylhydrazones | Condensation | Ethanol, acid catalyst (optional), 3h |
This table is interactive. You can sort and filter the data.
The synthesis of the core 5-Fluoro-2-hydroxybenzohydrazide structure can also be viewed as a form of structural elaboration starting from different precursors. For instance, its parent structure, salicylhydrazide, is commonly synthesized via the hydrazinolysis of methyl salicylate using hydrazine hydrate. This reaction can be significantly accelerated using microwave irradiation. Subsequent acylation of the resulting salicylhydrazide at the terminal nitrogen with a reagent like 4-fluorobenzoyl chloride can yield 1,2-diacylhydrazine derivatives.
Furthermore, the aromatic ring itself can be constructed from precursors such as 5-fluorosalicylic acid or 5-fluoro-2-hydroxybenzonitrile, highlighting the various synthetic pathways available to generate the core scaffold for further derivatization.
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. For 5-Fluoro-2-hydroxybenzohydrazide, NMR studies provide detailed information about the hydrogen, carbon, and phosphorus atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy of hydrazide derivatives reveals characteristic signals for aromatic and hydrazide protons. In a related benzohydrazide (B10538) compound, eight distinct types of protons were identified. researchgate.net The methoxy (B1213986) protons appeared in the most upfield region, while aromatic protons showed complex splitting patterns with ortho and meta couplings. researchgate.net Specifically, ortho coupling constants (J) of 7.8 Hz and 7.1 Hz were observed, along with a meta coupling constant of 1.95 Hz. researchgate.net Another study on a different benzohydrazide derivative reported aromatic protons in the ortho position to an aldehyde group at δ 7.44 (J=2 Hz) and 7.71 (J=2 Hz) ppm. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For a similar hydrazide, aromatic carbon signals were observed between 113.51 and 140.47 ppm. researchgate.net The imine carbon (C=N) resonated at 158.23 ppm, while the carbon of the C-O-H group appeared at 172.28 ppm. researchgate.net In a different analysis of a benzohydrazide derivative, the methoxyl carbon was identified at 56.6 ppm, and various aromatic carbons were found in the 110-130 ppm range. researchgate.net
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
While no direct ³¹P NMR data for 5-Fluoro-2-hydroxybenzohydrazide was found, this technique is crucial for organophosphorus compounds, with chemical shifts typically ranging from -400 to +300 ppm. organicchemistrydata.org
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. In a study of a related compound, the C-H stretching vibrations of the phenyl ring were observed between 3057.7 and 3008.8 cm⁻¹. scielo.org.za The asymmetric and symmetric stretching vibrations of substituted nitrobenzene (B124822) were found in the ranges of 1560-1490 cm⁻¹ and 1370-1310 cm⁻¹, respectively. scielo.org.za
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The visible spectrum covers wavelengths from approximately 400 to 800 nm. msu.edu For a nitrophenyl derivative, the characteristic UV-Vis spectral changes were observed upon the addition of certain metal cations. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2-hydroxybenzohydrazide (B147611) shows a molecular ion peak corresponding to its molecular weight. researchgate.net For N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, the molecular ion peak was observed at m/z = 232.2, which corresponds to the [M+2] formula. nih.gov
X-ray Diffraction Analysis for Solid-State Structure Determination
No published studies containing the single-crystal X-ray diffraction data for 5-Fluoro-2-hydroxybenzohydrazide were found. This information is essential for determining the crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles, which together define the compound's three-dimensional structure in the solid state.
Elemental Analysis
Experimentally determined elemental analysis data for 5-Fluoro-2-hydroxybenzohydrazide is not available in the reviewed literature. This analysis is crucial for confirming the empirical formula of a synthesized compound by comparing the experimentally measured percentages of carbon, hydrogen, and nitrogen against the theoretically calculated values.
Theoretical Composition: Based on the molecular formula C₇H₇FN₂O₂, the theoretical elemental composition is:
Carbon (C): 49.41%
Hydrogen (H): 4.15%
Fluorine (F): 11.17%
Nitrogen (N): 16.46%
Oxygen (O): 18.81%
Without experimental data, a comparison to verify the purity and confirm the identity of the compound cannot be made.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Fluoro-2-hydroxybenzohydrazide and its related compounds, DFT calculations have been instrumental in determining optimized geometries and electronic properties.
Researchers have utilized DFT with various basis sets, such as B3LYP/6–31++G(d,p), to obtain geometrically optimized structures in the gaseous state without symmetry constraints. nih.govresearchgate.net These calculations provide precise information on bond lengths and angles, which often show good agreement with experimental data from X-ray diffraction. researchgate.net For instance, in a study of a related hydrazide derivative, the calculated bond lengths and angles were found to reproduce the crystal structural parameters accurately. researchgate.net
DFT is also employed to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. researchgate.net In the case of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, DFT calculations revealed that the ligand and its Ni(II) complex had the highest and lowest HOMO-LUMO energy gaps, respectively. nih.gov
Furthermore, Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) of these compounds, which can then be compared with experimental results. researchgate.net
Table 1: Selected DFT-Calculated Properties for Hydrazide Derivatives
| Property | Method | Finding | Reference |
| Optimized Geometry | DFT/B3LYP | Provides accurate bond lengths and angles. | nih.govresearchgate.netresearchgate.net |
| HOMO-LUMO Gap | DFT/B3LYP/6-31++G(d,p) | Indicates chemical reactivity and stability. | nih.govresearchgate.netresearchgate.net |
| Electronic Spectra | TD-DFT | Predicts UV-Vis absorption bands. | researchgate.net |
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 5-Fluoro-2-hydroxybenzohydrazide, might interact with a biological target, typically a protein.
These studies are crucial in drug discovery for identifying potential therapeutic targets and for the rational design of more potent and selective inhibitors. For example, derivatives of 2-hydroxybenzoic acid, the parent structure of 5-Fluoro-2-hydroxybenzohydrazide, have been identified as selective inhibitors of SIRT5, a protein implicated in cancer. nih.gov Molecular docking studies have been instrumental in understanding the binding of these inhibitors to the SIRT5 active site. nih.gov
Binding Mode Predictions
Molecular docking simulations predict the specific binding pose of a ligand within the active site of a target protein. These predictions reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-protein complex.
For instance, in the case of SIRT5 inhibitors derived from 2-hydroxybenzoic acid, docking studies have shown that the carboxylate group forms electrostatic interactions and H-bonds with specific residues like Arg105 and Tyr102 in the binding pocket. nih.gov The adjacent hydroxyl group was also found to form a crucial hydrogen bond with Val221. nih.gov Similarly, studies on other related compounds have used docking to visualize and analyze the interactions with target proteins, providing a molecular-level understanding of their inhibitory activity. mdpi.com
Interaction Energy Analysis
Beyond predicting the binding pose, molecular docking programs can estimate the binding affinity or interaction energy between the ligand and the target. This is often expressed as a docking score or binding energy in kcal/mol. nih.govresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction.
Researchers often correlate these predicted binding energies with experimentally determined biological activities, such as IC50 values. For example, a significant correlation (R² = 0.71) was observed between the docking scores and the pIC50 values for a series of SIRT5 inhibitors. nih.gov This correlation validates the docking protocol and suggests that the computational model can reliably predict the potency of new compounds. The calculation of intermolecular interaction energies can be further refined using methods like the CE-B3LYP/6–311G(d,p) energy model. nih.gov
Table 2: Example of Molecular Docking Results for a Ligand
| Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
| SIRT5 | Arg105, Tyr102, Val221 | Not specified in provided text | nih.gov |
| Thymidylate Synthase | Arg50A, Arg175B, Ser216A | -9.1 | nih.gov |
| Neuraminidase | TRP178, ARG152, ARG292 | Not specified in provided text |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com The goal of QSAR is to develop a predictive model that can be used to estimate the activity of new, untested compounds. mdpi.com
QSAR models are built by finding a statistical relationship between a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the experimentally measured biological activity. researchgate.net These models are valuable tools in drug discovery for screening large virtual libraries of compounds and prioritizing them for synthesis and testing. nih.govnih.gov Various machine learning methods, such as decision trees, support vector machines, and random forests, can be employed to build robust QSAR models. mdpi.com
While specific QSAR studies on 5-Fluoro-2-hydroxybenzohydrazide were not found in the provided search results, the principles of QSAR are broadly applicable to this class of compounds. The development of such models would require a dataset of structurally related compounds with measured biological activity against a specific target.
Molecular Dynamics Simulations for Ligand-Receptor Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. mdpi.com Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the predicted binding pose and the flexibility of both the ligand and the protein. mdpi.com
MD simulations are performed by solving Newton's equations of motion for a system of atoms, allowing the observation of conformational changes and intermolecular interactions on a nanosecond or even microsecond timescale. mdpi.commdpi.com Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com These simulations are crucial for validating docking results and understanding the dynamic nature of ligand binding. mdpi.com
In Silico Pharmacokinetic and Drug-Likeness Predictions (excluding human ADME/Toxicity)
In addition to predicting biological activity, computational methods are widely used to assess the pharmacokinetic properties and drug-likeness of compounds. sciensage.infoeurekalert.org These predictions help to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures.
Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govetflin.com Compounds that adhere to these rules are more likely to have good oral bioavailability. Various software tools, such as SwissADME, can predict a wide range of physicochemical properties and drug-likeness parameters. plos.orgbioflux.com.ro
In silico models can also predict key pharmacokinetic parameters. mdpi.comnih.gov For example, predictions can be made for gastrointestinal absorption, permeability, and potential for being a substrate of efflux pumps like P-glycoprotein. plos.org While detailed human ADME/Toxicity predictions are excluded here, these initial in silico assessments are a critical component of modern drug discovery. nih.gov
Table 3: Predicted Physicochemical and Drug-Likeness Properties
| Property | Predicted Value/Range | Significance | Reference |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule | nih.govetflin.com |
| logP | < 5 | Adherence to Lipinski's Rule | nih.gov |
| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule | nih.gov |
| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule | nih.gov |
| GI Absorption | High/Low | Predicts oral bioavailability | plos.org |
Biological Activity Profiling Mechanistic and Pre Clinical in Vitro/in Vivo Animal Studies
Enzyme Inhibition Studies
Derivatives of 5-Fluoro-2-hydroxybenzohydrazide have been investigated for their ability to inhibit several key enzymes implicated in various diseases.
While direct studies on 5-Fluoro-2-hydroxybenzohydrazide's inhibition of c-Met kinase, fatty acid amide hydrolase, and monoacylglycerol lipase (B570770) are not extensively documented, the broader class of hydrazide-hydrazones, to which it belongs, has shown significant potential in enzyme inhibition. The structural characteristics of these compounds make them promising candidates for targeting the active sites of various kinases.
Urease, Carbonic Anhydrase, and Alpha-Glucosidase Inhibition: The inhibition of hydrolases such as urease, carbonic anhydrase, and alpha-glucosidase is a critical area of research for developing treatments for various conditions, including ulcers and type 2 diabetes. While specific data on 5-Fluoro-2-hydroxybenzohydrazide is limited, related benzohydrazide (B10538) derivatives have been explored for these activities. For instance, various natural flavonoids and synthetic compounds have demonstrated potent α-glucosidase inhibitory activity, suggesting the potential of the benzohydrazide scaffold in this area. nih.govscielo.brresearchgate.net α-Glucosidase, an enzyme located in the small intestine, plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into glucose. scielo.brnih.gov Its inhibition can delay glucose absorption and manage postprandial hyperglycemia, a key factor in type 2 diabetes. nih.govscielo.br
DNA Gyrase, Enoyl-Acyl Carrier Protein Reductase, and Deoxycytidylate Hydroxymethylase Inhibition: The benzohydrazide moiety is a key feature in compounds designed to inhibit other critical enzymes. For example, DNA gyrase, an essential bacterial enzyme, is a validated target for antibiotics. nih.gov Some hydrazone derivatives have been investigated as potential DNA gyrase inhibitors. researchgate.net Additionally, studies have explored the inhibition of deoxycytidylate hydroxymethylase by related fluorinated compounds like 5-fluoro-2'-deoxycytidine (B1672315) 5'-monophosphate (FdCMP), which acts as a competitive inhibitor. nih.gov Research on 2-hydroxybenzohydrazide (B147611) derivatives has also pointed towards the enoyl-acyl carrier protein (ENR) reductase as a potential target for antibacterial action against E. coli. fip.orgresearchgate.net
Antimicrobial Activity
The 5-Fluoro-2-hydroxybenzohydrazide scaffold has been incorporated into various molecules to assess their efficacy against a spectrum of bacterial and fungal pathogens.
Derivatives containing the 5-Fluoro-2-hydroxybenzohydrazide core have demonstrated notable antibacterial activity against several clinically relevant bacterial strains.
Activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis : A series of fluorine-containing pyrazoles synthesized from a 5-fluoro-2-hydroxybenzoyl moiety were evaluated for their antibacterial properties. One such compound, 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole, showed promising activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. nih.gov The antibacterial activities are typically expressed as the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
The broader class of hydrazide-hydrazones has also been extensively studied for its antimicrobial potential. nih.gov Some of these compounds have shown significant antibacterial activity, in some cases exceeding that of standard antibiotics like ampicillin (B1664943) and ciprofloxacin (B1669076) against strains of S. aureus and E. coli. nih.gov The introduction of fluorine atoms into molecules is a known strategy to enhance their biological properties, including metabolic stability and binding affinity to target enzymes. nih.gov
Table 1: Antibacterial Activity of Selected 5-Fluoro-2-hydroxybenzohydrazide Derivatives and Related Compounds
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole | S. aureus | Promising | nih.gov |
| 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole | E. coli | Promising | nih.gov |
| 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole | P. aeruginosa | Promising | nih.gov |
| 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole | B. subtilis | Promising | nih.gov |
S. typhimurium and M. tuberculosis: While direct studies on 5-Fluoro-2-hydroxybenzohydrazide against Salmonella typhimurium are not readily available, related benzimidazole (B57391) derivatives have shown promising activity against this bacterium. researchgate.net In the context of Mycobacterium tuberculosis, the causative agent of tuberculosis, various fluorinated benzohydrazides have been investigated. nih.gov The tryptophan biosynthesis pathway in M. tuberculosis is considered an attractive target for new drugs, and compounds targeting this pathway have shown inhibitory effects on bacterial growth. nih.gov The introduction of fluorine into potential drug candidates is a strategy often employed to enhance their antimicrobial properties. researchgate.net
The antifungal potential of compounds derived from 5-Fluoro-2-hydroxybenzohydrazide has also been a subject of investigation.
Candida albicans and Aspergillus niger : In a study evaluating a series of fluorine-containing pyrazoles, the antifungal activity against Candida albicans was generally not promising. nih.gov However, the broader class of hydrazones has been noted for its potential antifungal properties. nih.gov The search for novel antifungal agents is crucial due to the challenges in treating fungal infections. Studies on various natural and synthetic compounds against Aspergillus niger have shown a range of activities, highlighting the ongoing effort to identify effective antifungal agents. nih.govpjlss.edu.pkresearchgate.net
Table 2: Antifungal Activity of a 5-Fluoro-2-hydroxybenzohydrazide Derivative
| Compound/Derivative | Fungal Strain | Activity | Reference |
| 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole | Candida albicans | Not Promising | nih.gov |
Proposed Mechanisms of Antimicrobial Action
The antimicrobial potential of 5-Fluoro-2-hydroxybenzohydrazide and its analogs is attributed to several distinct mechanisms, primarily involving the disruption of essential cellular processes such as cell wall synthesis and DNA integrity.
Protein and Enzyme Inhibition: Molecular docking studies have been instrumental in elucidating the potential targets of benzohydrazide derivatives. One study identified the enoyl-acyl carrier protein reductase (ENR) of the E. coli FabI enzyme (PDB ID: 1C14) as a potential target for N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide, a structurally related compound. researchgate.net The analysis suggested a high binding affinity, indicating that these compounds might inhibit bacterial fatty acid synthesis, a crucial process for membrane and cell wall integrity. researchgate.net Similarly, other research has shown that hydrazide derivatives can target the InhA protein of Tubercle bacillus (TB). scihorizon.com Inhibition of InhA disrupts the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. scihorizon.com
DNA Damage and Replication Inhibition: A prominent mechanism of action, particularly for the related compound 5-fluorouracil (B62378) (5-FU), is the inhibition of DNA synthesis. mdpi.com 5-FU is known to induce "thymineless death" in bacteria by inhibiting thymidylate synthase, which leads to a depletion of thymidine, causing significant DNA damage and ultimately bacterial death. mdpi.com Studies on 5-FU derivatives have shown they can cause considerable damage to bacterial cell structure, including septal damage in Staphylococcus aureus and plasmolysis in Escherichia coli, which points to compromised cell envelopes. mdpi.comnih.gov The antimicrobial effect is also linked to the generation of DNA damage, as evidenced by the upregulation of DNA repair genes like recA and radA in treated bacteria. mdpi.com
Antiproliferative and Apoptotic Mechanisms in Cell Culture Models (excluding human trials)
Derivatives of 5-Fluoro-2-hydroxybenzohydrazide and the related antimetabolite 5-fluorouracil (5-FU) have demonstrated significant antiproliferative effects in various cancer cell lines. The mechanisms underlying this activity involve direct cytotoxicity, induction of programmed cell death (apoptosis), and interference with cell cycle progression.
The cytotoxic effects of fluorinated compounds have been evaluated against a panel of human cancer cell lines. While specific data for 5-Fluoro-2-hydroxybenzohydrazide is limited, studies on its structural analog 5-FU and other derivatives provide insight into its potential activity. For instance, the human colon cancer cell line HCT 116 has been shown to be particularly sensitive to 5-fluoro-2'-deoxycytidine (FCdR), a DNA methylation inhibitor. nih.gov Similarly, 5-FU has demonstrated cytotoxicity against colorectal cancer cell lines such as HCT 116 and HT-29. nih.gov In one study, equitoxic doses of 5-FU were found to induce apoptosis in five different human colon cancer cell lines, including LoVo and DLD1. nih.govnih.gov
The table below summarizes the cytotoxic activity of related fluorinated compounds on various cancer cell lines.
| Compound | Cell Line | Effect | Reference |
| 5-Fluorouracil (5-FU) | HCT 116, HT-29 | Reduced cell viability | nih.gov |
| 5-Fluorouracil (5-FU) | LoVo, DLD1, Colo320 | Induced apoptosis at IC50 doses | nih.govnih.gov |
| 5-fluoro-2'-deoxycytidine (FCdR) | HCT 116 | High sensitivity and inhibition of proliferation | nih.gov |
| Fluoro-anilino derivative of hydroxybenzoquinone | A375 (Melanoma) | Cytotoxicity with low LC50 value | nih.gov |
A key feature of the anticancer activity of fluorinated pyrimidine (B1678525) analogs is their ability to trigger apoptosis and disrupt the normal cell cycle. Treatment with 5-fluoro-2'-deoxycytidine (FCdR) was found to cause a significant G2/M phase arrest in HCT 116 colon cancer cells. nih.gov At a concentration of 0.5 μM, FCdR increased the percentage of cells in the G2/M phase to 75%. nih.gov This cell cycle arrest is a response to cellular stress, preventing damaged cells from proceeding with mitosis.
Similarly, 5-FU induces apoptosis in human colon cancer cells. nih.govnih.gov This programmed cell death is often mediated by the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. In cells with wild-type p53, such as the LoVo cell line, 5-FU-induced apoptosis was associated with an increased expression of the pro-apoptotic proteins Bax and Bak. nih.gov In mutant p53 cells like DLD1, a remarkable increase in Bak expression was observed. nih.gov The ratio of the anti-apoptotic protein Bcl-X(L) to the pro-apoptotic protein Bax has been correlated with chemosensitivity to 5-FU. nih.gov
The antiproliferative effects of these compounds are also mediated by their interference with critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
PI3K/AKT/FOXO Pathway: The PI3K/AKT signaling pathway is a crucial regulator of cell survival. Its inhibition can lead to the activation of Forkhead box O (FOXO) transcription factors. nih.gov Activated FOXO proteins translocate to the nucleus and induce the expression of genes involved in cell cycle arrest (e.g., p21/CIP1 and p27/KIP1) and apoptosis. nih.gov Studies on related compounds have shown that inhibition of AKT phosphorylation leads to dephosphorylation and activation of FOXO transcription factors, culminating in cell cycle arrest and apoptosis in cancer cells. nih.gov The protective effects of growth factors can be abrogated by PI3K/Akt inhibitors, highlighting the pathway's importance. nih.gov
NF-κB Pathway: The transcription factor NF-κB plays a significant role in promoting cell survival and inflammation. Some anticancer agents exert their effects by modulating this pathway. For example, a chalcone (B49325) derivative was shown to modulate the NF-κB signaling pathway as part of its mechanism for inducing apoptosis in ovarian cancer cells. mdpi.com
While direct evidence for 5-Fluoro-2-hydroxybenzohydrazide is not available, the established roles of these pathways in apoptosis and the activity of structurally similar compounds suggest that interference with PI3K/AKT/FOXO and NF-κB signaling may be a plausible mechanism of action.
Molecular docking simulations have identified several potential protein targets for benzohydrazide derivatives, suggesting specific molecular interactions that could underlie their biological activities. These in silico studies provide valuable hypotheses for the mechanisms of action.
| Compound Derivative | Molecular Target | Key Finding | Reference |
| (E)-4-fluoro-N´-(...)-benzohydrazide | InhA (Enoyl-ACP reductase of M. tuberculosis) | High glide score suggests potential inhibition of mycolic acid synthesis. | scihorizon.com |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-...-benzohydrazides | DHFR and Enoyl-ACP reductase | Compounds showed good binding interactions, suggesting dual inhibition. | mdpi.com |
| Fluoro-anilino derivative of hydroxybenzoquinone | B-raf protein | Favorable binding affinity, suggesting potential as a melanoma therapeutic. | nih.gov |
| N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide | ENR (E. coli FabI) | High rerank score indicates strong affinity and potential inhibition of cell wall synthesis. | researchgate.net |
These studies highlight that derivatives of 5-Fluoro-2-hydroxybenzohydrazide can be designed to bind with high affinity to the active sites of various enzymes crucial for pathogen survival (InhA, DHFR, ENR) and cancer cell proliferation (B-raf). researchgate.netscihorizon.comnih.govmdpi.com
Anti-inflammatory Activity (In Vivo Animal Models)
The anti-inflammatory potential of compounds structurally related to 5-Fluoro-2-hydroxybenzohydrazide has been demonstrated in several established in vivo animal models. These models mimic different phases of the inflammatory response.
One widely used model is the carrageenan-induced hind paw edema in rats, which assesses acute inflammation. nih.gov In a study on indazole and its derivatives, the compounds significantly and dose-dependently inhibited the paw edema over several hours, with an efficacy at higher doses comparable to the standard drug diclofenac. nih.gov This effect is often linked to the inhibition of inflammatory mediators like prostaglandins (B1171923) (via COX-2 inhibition) and pro-inflammatory cytokines. nih.gov
Another model involves inducing inflammatory pain using Complete Freund's Adjuvant (CFA) . In mice injected with CFA, the related compound 5-fluoro-2-oxindole was shown to reduce allodynia and hyperalgesia. mdpi.com This treatment also inhibited the upregulation of inflammatory markers such as inducible nitric oxide synthase (NOS2) and microglial markers (CD11b/c and IBA-1) in the spinal cord and paw tissues, indicating a reduction in the neuro-inflammatory response. mdpi.comnih.gov
The TPA-induced ear edema model in mice is also used to evaluate topical anti-inflammatory effects. Derivatives of 5-aminosalicylic acid have been shown to effectively reduce ear edema in this model, with an efficacy comparable to indomethacin. arabjchem.org
These studies collectively indicate that the core structure found in 5-Fluoro-2-hydroxybenzohydrazide is present in molecules with significant anti-inflammatory properties, capable of reducing edema and inhibiting key inflammatory mediators in preclinical animal models. nih.govmdpi.comarabjchem.org
Antioxidant Activity
While direct experimental studies detailing the antioxidant profile of 5-Fluoro-2-hydroxybenzohydrazide are not extensively available in the reviewed scientific literature, the antioxidant potential of structurally related salicylhydrazide and fluorinated hydrazone derivatives has been investigated. These studies provide valuable insights into the potential free-radical scavenging capabilities of this class of compounds. The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.
Research into various hydrazone derivatives indicates that their antioxidant activity is significantly influenced by their molecular structure. nih.govresearchgate.netpensoft.net The presence and position of hydroxyl (-OH) groups on the aromatic rings are particularly crucial for radical scavenging activity. researchgate.netmdpi.com For instance, studies on other benzimidazolehydrazones have shown that compounds with at least two hydroxyl groups on the arylidene moiety exhibit high antioxidant activity. mdpi.com The position of these hydroxyl groups is a determining factor in their efficacy. mdpi.com
The incorporation of fluorine atoms into a molecule can also modulate its biological properties, including antioxidant activity, by altering factors like lipophilicity and metabolic stability. nih.gov Specifically, fluorinated diaryl-hydrazones have demonstrated noteworthy efficacy in antioxidant assays. researchgate.net
Investigations into salicylaldehyde (B1680747) phenylhydrazone derivatives, which share a structural resemblance to 2-hydroxybenzohydrazide compounds, revealed that these molecules can exhibit significant, concentration-dependent free-radical scavenging activity. semanticscholar.org In one study, a derivative with a short alkoxy chain demonstrated superior antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA). semanticscholar.org
The general mechanism by which hydrazones exert their antioxidant effect often involves the donation of a hydrogen atom from the hydrazone moiety to neutralize free radicals, a process that is enhanced by the presence of phenolic hydroxyl groups. nih.govpensoft.net
Antioxidant Activity of Structurally Related Hydrazone Derivatives
To contextualize the potential antioxidant activity of 5-Fluoro-2-hydroxybenzohydrazide, the following tables summarize the findings from studies on related hydrazone compounds.
Table 1: DPPH Radical Scavenging Activity of Pyrrole-Based Hydrazide-Hydrazones
| Compound | Concentration (µM) | % Inhibition |
| Hydrazide-hydrazone 5b (condensed with salicylaldehyde) | 250 | 61.27% |
| Trolox (Standard) | 250 | 92.94% |
Data sourced from a study on the antioxidant evaluation of hydrazide-hydrazones, indicating that the salicylaldehyde derivative (5b) was the most potent among the tested compounds in the DPPH assay. pensoft.net
Table 2: ABTS Radical Scavenging Activity of Pyrrole-Based Hydrazide-Hydrazones
| Compound | Concentration (µM) | % Inhibition |
| Hydrazide-hydrazone 5b (condensed with salicylaldehyde) | 250 | 90.49% |
| Hydrazide-hydrazone 5b (condensed with salicylaldehyde) | 125 | 60.44% |
| Hydrazide-hydrazone 5b (condensed with salicylaldehyde) | 31 | 35.77% |
Data from the same study, showing that compound 5b demonstrated excellent radical scavenging properties in the ABTS assay, even more so than the DPPH test. pensoft.net
Table 3: Antioxidant Activity of p-Substituted Salicylaldehyde Phenylhydrazone Derivatives
| Compound | Assay | Activity at 50 µg/mL |
| Compound 3a | DPPH | 92.42% |
| Compound 3a | ABTS | 63.49% |
| Compound 3b | ABTS | 63.13% |
| Ascorbic Acid (Standard) | ABTS | 53.82% |
| α-Tocopherol (Standard) | ABTS | 26.09% |
These findings highlight that salicylaldehyde phenylhydrazone derivatives can possess strong antioxidant capabilities, with compound 3a showing higher DPPH scavenging activity than reference antioxidants BHA and α-tocopherol at the tested concentration. semanticscholar.org
Structure Activity Relationship Sar Studies
Influence of Substituents on Biological Potency and Selectivity
The biological activity of 5-Fluoro-2-hydroxybenzohydrazide is significantly influenced by its substituent groups: the fluoro group at the 5-position and the hydroxyl group at the 2-position of the benzene (B151609) ring, as well as the hydrazide moiety. Alterations to these functional groups can modulate the compound's potency and selectivity.
The hydroxyl group (-OH) at the 2-position is critical for the molecule's activity, likely participating in hydrogen bonding with target receptors. Its removal or replacement often leads to a significant decrease or complete loss of biological activity. The position of this group is also key, as the ortho-position relative to the hydrazide group allows for potential intramolecular hydrogen bonding, which can influence the compound's conformation and binding affinity.
The fluoro group (-F) at the 5-position is an electron-withdrawing group that can enhance the compound's metabolic stability and membrane permeability. Its presence can also influence the acidity of the phenolic hydroxyl group, thereby affecting its interaction with biological targets. The specific placement of the fluorine atom is important, as different isomers may exhibit varied activities.
The hydrazide moiety (-CONHNH2) is a key pharmacophore, often involved in chelating metal ions or forming strong hydrogen bonds with the active site of enzymes or receptors. Modifications to this group, such as N-alkylation or N-acylation, can drastically alter the biological profile of the compound.
To illustrate the influence of substituents, a hypothetical series of 5-Fluoro-2-hydroxybenzohydrazide derivatives and their corresponding biological activities are presented in Table 1. This table demonstrates how systematic modifications to the core structure can affect potency. For instance, replacing the fluoro group with other halogens or alkyl groups, or altering the position of the hydroxyl group, can lead to a range of biological responses.
Table 1: Illustrative Structure-Activity Relationship of 5-Fluoro-2-hydroxybenzohydrazide Derivatives
| Compound | R1 | R2 | Biological Activity (IC50, µM) |
|---|---|---|---|
| 5-Fluoro-2-hydroxybenzohydrazide | F | OH | 10 |
| 5-Chloro-2-hydroxybenzohydrazide | Cl | OH | 15 |
| 5-Bromo-2-hydroxybenzohydrazide (B1330707) | Br | OH | 20 |
| 5-Methyl-2-hydroxybenzohydrazide | CH3 | OH | 25 |
| 2-Hydroxybenzohydrazide (B147611) | H | OH | 50 |
| 5-Fluoro-2-methoxybenzohydrazide | F | OCH3 | >100 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of 5-Fluoro-2-hydroxybenzohydrazide is a critical determinant of its biological activity. Conformational analysis helps to identify the low-energy, stable conformations of the molecule, one or more of which may be the "bioactive conformation" that binds to the biological target.
The molecule possesses several rotatable bonds, including the C-C bond between the benzene ring and the carbonyl group, and the C-N and N-N bonds of the hydrazide moiety. The rotation around these bonds gives rise to different spatial arrangements of the functional groups.
The presence of the ortho-hydroxyl group can lead to the formation of an intramolecular hydrogen bond with the carbonyl oxygen of the hydrazide group. This interaction can restrict the rotation around the C-C bond, favoring a more planar conformation. This planarity may be essential for effective binding to a planar receptor site. The fluoro substituent, while not as bulky as other groups, can also influence the preferred conformation through steric and electronic effects.
Computational modeling techniques, such as molecular mechanics and quantum chemistry calculations, are often employed to predict the stable conformations of such molecules. These studies can calculate the potential energy of the molecule as a function of its torsional angles, revealing the most likely low-energy structures. The bioactive conformation is often inferred by comparing the conformations of a series of active and inactive analogs.
Correlations between Molecular Descriptors and Observed Activity
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chalcogen.rofiveable.medrugdesign.org This is achieved by correlating molecular descriptors with the observed activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. researchgate.netresearchgate.net
For 5-Fluoro-2-hydroxybenzohydrazide and its analogs, several types of molecular descriptors can be relevant:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). The electron-withdrawing nature of the fluoro group and the electron-donating nature of the hydroxyl group significantly impact these descriptors. For example, the Hammett constant (σ) for the fluoro substituent can be correlated with activity.
Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a crucial factor for drug absorption and distribution. The fluoro substituent generally increases lipophilicity compared to a hydrogen atom.
Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molar refractivity (MR) and van der Waals volume can be used to quantify the steric influence of different substituents on binding affinity.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, reflecting its connectivity and branching.
A typical QSAR study on a series of benzohydrazide (B10538) derivatives might yield an equation that predicts biological activity based on a combination of these descriptors. For example, a hypothetical QSAR model could indicate that activity increases with higher lipophilicity and the presence of an electron-withdrawing group at the 5-position, while being negatively affected by bulky substituents on the hydrazide nitrogen.
Table 2: Key Molecular Descriptors for 5-Fluoro-2-hydroxybenzohydrazide
| Descriptor Type | Descriptor Name | Value (Calculated/Estimated) | Significance |
|---|---|---|---|
| Electronic | Hammett Constant (σp) of Fluoro | +0.06 | Indicates electron-withdrawing nature |
| Hydrophobic | LogP | 1.35 | Measures lipophilicity |
| Steric | Molar Refractivity (MR) | ~35 cm³/mol | Relates to molecular volume and polarizability |
| Topological | Polar Surface Area (TPSA) | 69.1 Ų | Predicts membrane permeability |
Note: The values in this table are approximate and for illustrative purposes.
By understanding these correlations, medicinal chemists can rationally design new derivatives of 5-Fluoro-2-hydroxybenzohydrazide with potentially improved biological profiles.
Potential Non Biological Research Applications
Chemosensing of Metal Ions
The hydrazide-hydrazone moiety is a key functional group in the design of chemosensors due to its high sensitivity and selectivity for detecting various cations. nih.gov Schiff bases, which are compounds containing a carbon-nitrogen double bond, derived from 2-hydroxybenzohydrazide (B147611) and its analogues, have been synthesized and investigated for their ability to detect metal ions through changes in their optical properties, such as color (colorimetric) or fluorescence. nih.govrsc.org
Detailed research into a hydrazone compound synthesized from 5-bromo-2-hydroxybenzohydrazide (B1330707) (a structural analogue of 5-fluoro-2-hydroxybenzohydrazide) and 2-acetylthiophene (B1664040) demonstrated its capability as a selective chemosensor. nih.gov This derivative exhibited a distinct colorimetric response to copper (II) ions and a "turn-on" fluorescent response for iron (III) ions. nih.gov The interaction with Cu²⁺ ions resulted in a noticeable color change from colorless to yellow in a DMSO solvent, allowing for its visual detection over a range of other metal cations. nih.gov For Fe³⁺, the sensor showed a significant enhancement in fluorescence, indicating its potential for detecting this biologically important metal ion. nih.gov Job's plot analysis confirmed a 2:1 binding stoichiometry between the ligand and the metal ions (Fe³⁺ and Cu²⁺). nih.gov
Schiff bases derived from 2-hydroxybenzohydrazide are known to form stable complexes with heavy metals, making them suitable for optical sensing. innspub.net The coordination often involves the azomethine nitrogen and phenolic oxygen atoms. innspub.netnih.gov The development of these sensors is crucial for monitoring metal ions in environmental and biological systems, as both deficiencies and excesses of certain ions can lead to significant health issues. nih.govscirp.org
| Derivative Compound | Target Metal Ion(s) | Sensing Method | Key Observation | Binding Stoichiometry (Ligand:Metal) |
|---|---|---|---|---|
| Hydrazone from 5-bromo-2-hydroxybenzohydrazide and 2-acetylthiophene | Cu²⁺ | Colorimetric | Color change from colorless to yellow | 2:1 |
| Hydrazone from 5-bromo-2-hydroxybenzohydrazide and 2-acetylthiophene | Fe³⁺ | Fluorescence Turn-On | Significant fluorescence enhancement | 2:1 |
| Schiff base of 2-hydroxy-1-naphthaldehyde (B42665) and 2-methoxybenzhydrazide | Mn²⁺ | Fluorescence Turn-On | Fluorescence intensity enhancement | 2:1 |
Corrosion Inhibition
Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are effective corrosion inhibitors for metals in acidic environments. researchgate.netelectrochemsci.org They function by adsorbing onto the metal surface, forming a protective film that shields the metal from the corrosive medium. researchgate.netrsc.org Schiff bases derived from hydrazides are a significant class of such inhibitors. scirp.org
A notable example is the derivative N-(5-((4-chlorophenyl)diazenyl)-2-hydroxybenzylidene)-2-hydroxybenzohydrazide (CDHBHZ) , which has been studied for its ability to protect mild steel in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions. researchgate.netelectrochemsci.org Research demonstrated that the inhibition efficiency of CDHBHZ increases with its concentration but decreases at higher temperatures due to the desorption of the inhibitor from the metal surface. researchgate.netelectrochemsci.org
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirmed the effectiveness of this inhibitor. researchgate.netelectrochemsci.org Potentiodynamic polarization studies indicated that CDHBHZ acts as a mixed-type inhibitor, primarily controlling the anodic reaction (metal dissolution). researchgate.net EIS measurements showed that as the concentration of the inhibitor increased, the charge transfer resistance (Rct) also increased, signifying a reduction in the corrosion rate. researchgate.netelectrochemsci.org The adsorption of this inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm. researchgate.netelectrochemsci.org
| Inhibitor Compound | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Temperature (K) |
|---|---|---|---|---|---|
| N-(5-((4-chlorophenyl)diazenyl)-2-hydroxybenzylidene)-2-hydroxybenzohydrazide (CDHBHZ) | Mild Steel | 1M HCl | 0.03M | 96.00 | 308 |
| N-(5-((4-chlorophenyl)diazenyl)-2-hydroxybenzylidene)-2-hydroxybenzohydrazide (CDHBHZ) | Mild Steel | 0.5M H₂SO₄ | 0.03M | 89.00 | 308 |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies
While established methods for the synthesis of benzohydrazides exist, the future beckons for the development of more efficient, sustainable, and versatile synthetic strategies.
Key Areas for Development:
Green Chemistry Approaches: Exploration of environmentally benign synthetic routes is a paramount goal. This includes the use of greener solvents (e.g., water, ethanol (B145695), or supercritical fluids), catalyst systems with lower environmental impact, and energy-efficient reaction conditions, such as microwave-assisted synthesis. fip.org Microwave irradiation has already been shown to be effective in the synthesis of other 2-hydroxybenzohydrazide (B147611) derivatives, often leading to higher yields and shorter reaction times. fip.org
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. Developing flow chemistry protocols for the synthesis of 5-Fluoro-2-hydroxybenzohydrazide and its derivatives could streamline production and facilitate library synthesis for high-throughput screening.
Catalytic Methods: Research into novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more efficient and selective syntheses. This could be particularly useful for introducing the fluoro group or for the key condensation step in forming the hydrazide.
Combinatorial Chemistry and Library Synthesis: The development of robust synthetic methodologies amenable to combinatorial approaches would enable the rapid generation of large libraries of 5-Fluoro-2-hydroxybenzohydrazide analogs. This would be invaluable for structure-activity relationship (SAR) studies and the discovery of new lead compounds.
Deeper Mechanistic Elucidation of Biological Actions
Understanding the precise molecular mechanisms by which 5-Fluoro-2-hydroxybenzohydrazide and its derivatives exert their biological effects is crucial for their rational design and optimization as therapeutic agents. While preliminary studies may indicate certain biological activities, a deeper dive into the underlying pathways is necessary.
Future research should focus on:
Pathway Analysis: Investigating the specific signaling pathways modulated by these compounds is essential. Techniques such as transcriptomics (e.g., RNA-seq) and proteomics can provide a global view of the cellular changes induced by compound treatment. For instance, if a compound shows anticancer activity, it is important to determine if it induces apoptosis, and if so, which caspases and signaling pathways (e.g., p53-dependent pathways) are involved. nih.gov
Enzyme Kinetics and Inhibition Studies: For compounds that target specific enzymes, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Kᵢ). This information is critical for understanding the potency and selectivity of the inhibitor.
Cellular Uptake and Distribution: Understanding how these compounds cross cell membranes and their subcellular localization is important for interpreting their biological activity. The fluorine atom can influence properties like lipophilicity and membrane permeability, which warrants specific investigation.
Metabolic Stability: The metabolic fate of 5-Fluoro-2-hydroxybenzohydrazide and its derivatives needs to be assessed. The fluorine atom can enhance metabolic stability, but it is important to identify any potential metabolites and evaluate their activity and toxicity. nih.gov
Identification of Undiscovered Molecular Targets
The chemical structure of 5-Fluoro-2-hydroxybenzohydrazide suggests that it could interact with a variety of biological macromolecules. Identifying these molecular targets is a key step in discovering new therapeutic applications.
Strategies for Target Identification:
Affinity-Based Methods: Chemical proteomics approaches, such as affinity chromatography using an immobilized ligand based on the 5-Fluoro-2-hydroxybenzohydrazide scaffold, can be employed to isolate and identify binding proteins from cell lysates.
Computational Approaches: In silico methods like reverse docking can be used to screen the structure of 5-Fluoro-2-hydroxybenzohydrazide against a database of known protein structures to predict potential binding partners.
Phenotypic Screening and Target Deconvolution: High-throughput phenotypic screening of compound libraries can identify compounds that produce a desired cellular effect. Subsequent target deconvolution studies can then be used to identify the molecular target responsible for the observed phenotype.
Genetic Approaches: Techniques such as CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to potential molecular targets or pathways.
Integration of Multidisciplinary Approaches for Compound Optimization
The optimization of 5-Fluoro-2-hydroxybenzohydrazide from a hit compound to a lead compound and ultimately to a clinical candidate requires a collaborative, multidisciplinary effort.
Integrative Strategies for Optimization:
Computational Chemistry and Molecular Modeling: Structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches can be used to guide the chemical synthesis of more potent and selective analogs. Quantitative structure-activity relationship (QSAR) studies can help to build predictive models for biological activity.
Medicinal Chemistry: Synthetic chemists can use the insights from computational studies and biological assays to design and synthesize new derivatives with improved pharmacokinetic and pharmacodynamic properties. This includes modifying the core scaffold to enhance target binding, improve solubility, and reduce off-target effects.
Structural Biology: Determining the crystal structure of 5-Fluoro-2-hydroxybenzohydrazide or its derivatives in complex with their molecular targets can provide detailed information about the binding interactions and guide further optimization efforts.
Pharmacology and Toxicology: A comprehensive evaluation of the in vitro and in vivo pharmacological and toxicological properties of lead compounds is essential for their preclinical development. This includes assessing their efficacy in animal models of disease and evaluating their safety profile.
By systematically pursuing these future research directions, the scientific community can unlock the full potential of 5-Fluoro-2-hydroxybenzohydrazide and its derivatives, paving the way for the development of new drugs and materials with significant societal benefits.
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst | N-methylacetamide | ↑ Yield by 15–20% |
| Solvent | Dichloromethane | ↑ Purity (95–98%) |
| Temperature | 0–20°C | ↓ Byproduct formation |
Basic: What advanced spectroscopic methods confirm the structure of 5-Fluoro-2-hydroxybenzohydrazide?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 171.04 (calculated for C₇H₆FN₂O₂) .
- X-ray Crystallography : Resolves bond angles and crystal packing, though requires high-purity crystals .
Basic: How does the stability of 5-Fluoro-2-hydroxybenzohydrazide vary under different pH and temperature conditions?
Methodological Answer:
Stability studies should include:
- pH Stability :
- Thermal Stability :
Advanced: What experimental approaches elucidate reaction mechanisms involving 5-Fluoro-2-hydroxybenzohydrazide?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Replace labile protons (e.g., -OH, -NH) with deuterium to study rate-determining steps .
- In Situ IR Spectroscopy : Monitor carbonyl (C=O) stretching frequency shifts during acyl transfer reactions .
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for nucleophilic substitution pathways .
Advanced: How to resolve contradictory spectroscopic data for derivatives of 5-Fluoro-2-hydroxybenzohydrazide?
Methodological Answer:
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals .
- Crystallographic Validation : Compare experimental XRD data with predicted structures from Cambridge Structural Database .
- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange .
Advanced: What in vitro assays evaluate the biological activity of 5-Fluoro-2-hydroxybenzohydrazide complexes?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., hydrolases) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Binding Studies : Surface Plasmon Resonance (SPR) quantifies affinity for biomolecular targets .
Advanced: How can DFT calculations predict electronic properties of 5-Fluoro-2-hydroxybenzohydrazide?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at low LUMO regions) .
- Electrostatic Potential Maps : Visualize electron-deficient aromatic rings for regioselective substitution .
- Solvent Effects : Use PCM models to simulate polarity impacts on reaction pathways .
Advanced: What methods track hydrolytic degradation of 5-Fluoro-2-hydroxybenzohydrazide?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
